

Synonyms and IUPAC nomenclature for 2-Methyl-1-penten-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-penten-3-OL

Cat. No.: B1580522

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-1-penten-3-ol**, detailing its chemical identity, physicochemical properties, and relevant biological activities. The information herein is intended to support research and development efforts in various scientific disciplines.

Chemical Identity and Nomenclature

2-Methyl-1-penten-3-ol is a secondary allylic alcohol. Its IUPAC nomenclature is 2-methylpent-1-en-3-ol. The structure is characterized by a five-carbon chain with a double bond between the first and second carbons, a methyl group at the second carbon, and a hydroxyl group at the third carbon. This structure gives rise to a chiral center at the third carbon.

Synonyms:

- 1-Penten-3-ol, 2-methyl-[[1](#)][[2](#)]
- Propanol, 1-ethyl-2-methylene-[[1](#)][[2](#)]
- Ethylbutenol[[3](#)]

- 3-methyl-1-penten-3-ol[3]

Physicochemical and Spectral Data

A summary of the key quantitative data for **2-Methyl-1-penten-3-ol** is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O	[1][3]
Molecular Weight	100.16 g/mol	[1][3]
CAS Number	2088-07-5	[1][2]
Appearance	Colorless to pale yellow clear liquid	[4]
Boiling Point	117-118 °C at 760 mmHg	[3]
Melting Point	~22.55 °C	[3]
Density	0.838 g/mL at 25 °C	[3]
Solubility in Water	1.418e+004 mg/L at 25 °C (estimated)	[4]
logP (o/w)	1.409 (estimated)	[4]
Flash Point	42.80 °C (109.00 °F) (estimated)	[4]
Kovats Retention Index	Semi-standard non-polar: 776, 780; Standard polar: 1382	[1]
¹ H NMR Spectra	Available through PubChem (Instrument: Varian A-60)	[1]
IR Spectra	Available through PubChem (Technique: CAPILLARY CELL: NEAT)	[1]
Mass Spectrometry (GC-MS)	Available through PubChem and NIST WebBook	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-Methyl-1-penten-3-ol** are provided below.

Synthesis via Grignard Reaction

This protocol describes a plausible method for the synthesis of **2-Methyl-1-penten-3-ol** from propanal and isopropenylmagnesium bromide.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- 2-Bromopropene
- Anhydrous diethyl ether
- Propanal
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath.

Procedure:

- Preparation of the Grignard Reagent:
 - Flame-dry all glassware and allow to cool under a nitrogen atmosphere.
 - Place magnesium turnings in the three-necked flask. Add a small crystal of iodine.
 - Prepare a solution of 2-bromopropene in anhydrous diethyl ether in the dropping funnel.
 - Add a small amount of the 2-bromopropene solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

- Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.
- Reaction with Propanal:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve propanal in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the propanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel and separate the ether layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic extracts and wash with brine.
 - Dry the ether solution over anhydrous MgSO₄, filter, and remove the ether by rotary evaporation.
 - Purify the crude **2-Methyl-1-penten-3-ol** by fractional distillation under atmospheric pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of **2-Methyl-1-penten-3-ol**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column (e.g., DB-5ms or equivalent).

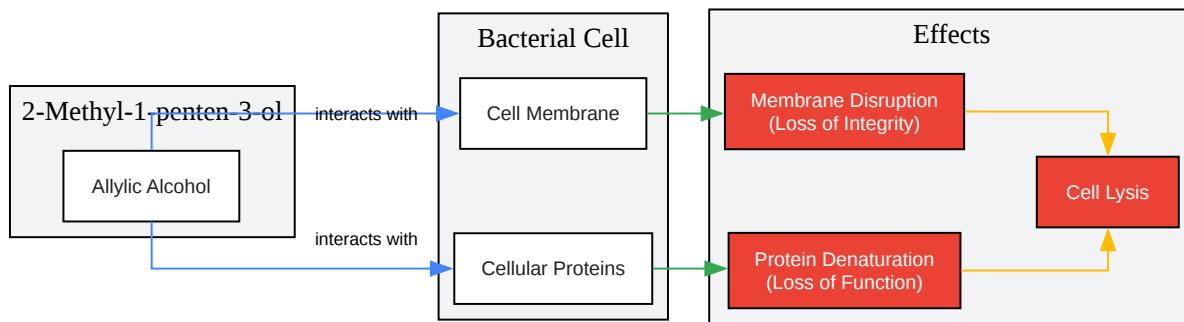
Sample Preparation:

- Dissolve a small amount of the sample (crude or purified) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Transfer the solution to a GC autosampler vial.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 200 °C at a rate of 10 °C/min.
 - Final hold: Hold at 200 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 35-300.

Data Analysis:


- Identify the peak corresponding to **2-Methyl-1-penten-3-ol** based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
- For quantitative analysis, prepare a calibration curve using standard solutions of known concentrations.

Biological Activity and Experimental Workflows

2-Methyl-1-penten-3-ol has been noted for its potential antimicrobial properties and its structural similarity to insect pheromones.

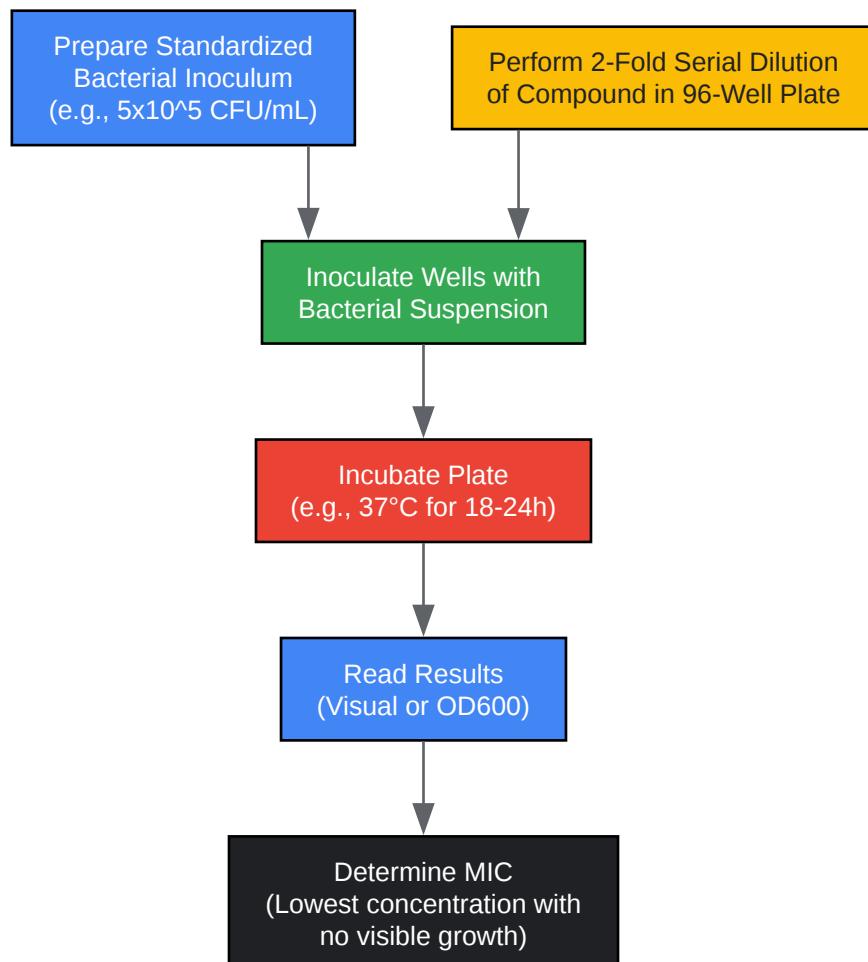
Antimicrobial Activity

Alcohols, particularly allylic alcohols, can exhibit antimicrobial activity. The general mechanism involves the disruption of cell membrane integrity and the denaturation of essential proteins.

[Click to download full resolution via product page](#)

Caption: General mechanism of antimicrobial action for alcohols.

Minimum Inhibitory Concentration (MIC) Assay Workflow

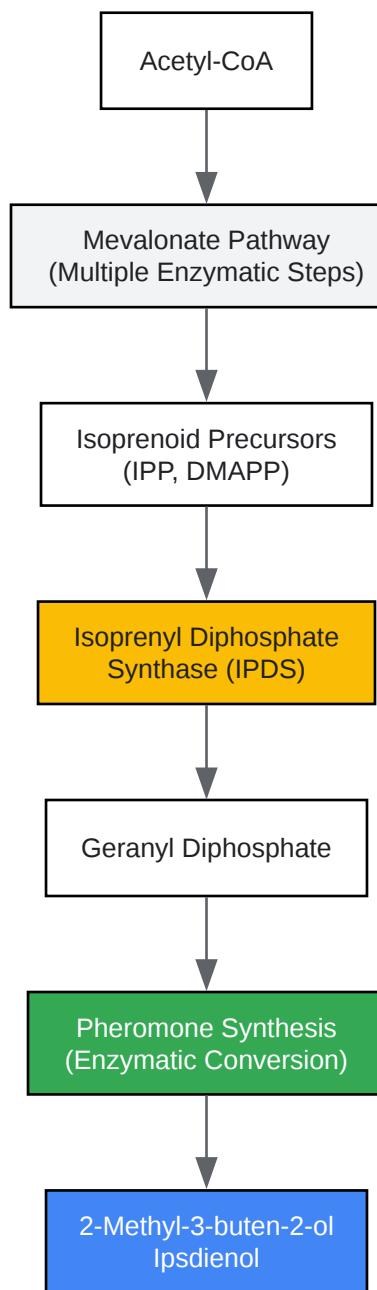

The following protocol outlines the determination of the MIC of **2-Methyl-1-penten-3-ol** against a specific microorganism using the broth microdilution method.[\[5\]](#)

Materials:

- **2-Methyl-1-penten-3-ol** stock solution.
- Sterile 96-well microtiter plate.
- Bacterial culture in the logarithmic growth phase.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
- Spectrophotometer (plate reader).

Procedure:

- Preparation of Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5×10^5 CFU/mL).[5]
- Serial Dilution:
 - Add broth medium to all wells of the microtiter plate.
 - Create a two-fold serial dilution of the **2-Methyl-1-penten-3-ol** stock solution across the wells.
 - Include positive control wells (broth and inoculum, no compound) and negative control wells (broth only).
- Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.[5]
- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.[5]
- Determination of MIC: The MIC is the lowest concentration of the compound that results in no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MIC assay.

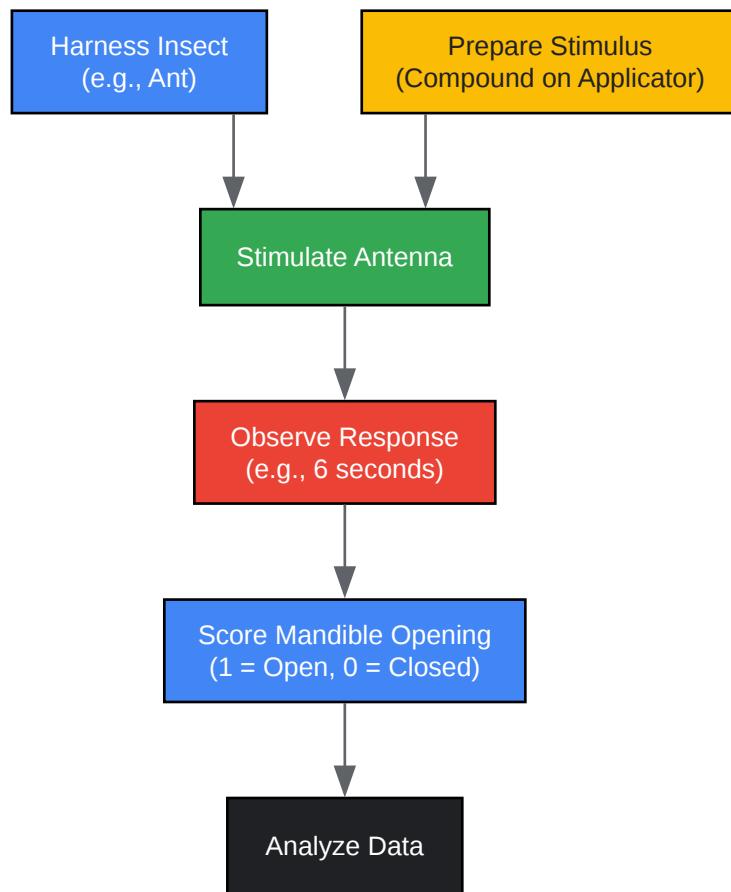
Pheromonal Activity

While **2-Methyl-1-penten-3-ol** itself is not a confirmed pheromone, the structurally similar compound 2-methyl-3-buten-2-ol is a known aggregation pheromone component for the Eurasian spruce bark beetle, *Ips typographus*.^{[2][6]} This pheromone is synthesized de novo via the mevalonate pathway in the beetle's gut.^{[2][3]}

[Click to download full resolution via product page](#)

Caption: Simplified de novo pheromone biosynthesis pathway in *Ips typographus*.

Mandible-Opening Response (MOR) Assay Workflow


The MOR assay is a method to quantify aggressive or alarm responses in ants and other insects to chemical stimuli.^[7] This could be adapted to test the potential behavioral effects of **2-Methyl-1-penten-3-ol**.

Materials:

- Test insects (e.g., ants).
- Harnessing station.
- Glass rod or filter paper for stimulus application.
- Solution of **2-Methyl-1-penten-3-ol** in a suitable solvent (e.g., hexane).
- Control solutions (solvent only, known pheromone).
- Stereomicroscope.

Procedure:

- Harnessing: Anesthetize an individual insect (e.g., by cooling) and carefully restrain it in a holder, allowing free movement of the antennae and mandibles.[8]
- Stimulus Preparation: Apply a small, standardized amount of the test solution or control to the tip of a glass rod or a small piece of filter paper.
- Stimulation: Gently touch the insect's antenna with the prepared stimulus applicator.
- Observation: Observe the insect's response under a stereomicroscope for a defined period (e.g., 6 seconds).[8]
- Scoring: Record the response as a binary outcome: 1 for wide-open mandibles (aggressive/alarm response) and 0 for no significant opening.[8]
- Data Analysis: Compare the frequency of MOR between the test compound, solvent control, and positive control using appropriate statistical tests.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Mandible-Opening Response (MOR) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolome and transcriptome related dataset for pheromone biosynthesis in an aggressive forest pest *Ips typographus* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. [microbe-investigations.com](#) [microbe-investigations.com]
- 6. [researchgate.net](#) [researchgate.net]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Synonyms and IUPAC nomenclature for 2-Methyl-1-penten-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580522#synonyms-and-iupac-nomenclature-for-2-methyl-1-penten-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com